

Chemical structure of 2-{{5-(Trifluoromethyl)pyridin-2-yl}amino}ethanol

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Compound of Interest

Compound Name: 2-{{5-(Trifluoromethyl)pyridin-2-yl}amino}ethanol

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An In-Depth Technical Guide to 2-{{5-(Trifluoromethyl)pyridin-2-yl}amino}ethanol

Introduction: A Key Building Block in Modern Chemistry

2-{{5-(Trifluoromethyl)pyridin-2-yl}amino}ethanol is a heterocyclic organic compound that stands at the intersection of medicinal chemistry and materials science. Its structure is characterized by three key functional motifs: a pyridine ring, a trifluoromethyl group, and an aminoethanol side chain. The pyridine scaffold is a ubiquitous feature in a vast number of FDA-approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile.^[1] The trifluoromethyl (-CF₃) group is a powerful modulator of a molecule's physicochemical properties; its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.^{[2][3]}

This guide provides a comprehensive technical overview of **2-{{5-(Trifluoromethyl)pyridin-2-yl}amino}ethanol**, designed for researchers and drug development professionals. We will delve into its chemical structure, plausible synthetic routes, methods for structural elucidation, and its potential applications as a strategic intermediate in the synthesis of novel bioactive compounds.

Core Chemical Identity and Properties

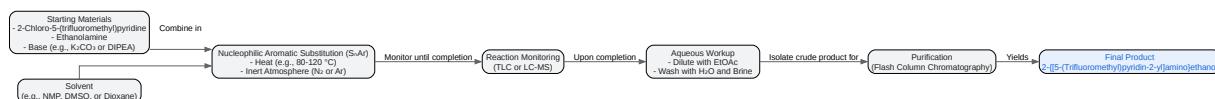
The fundamental identity of this compound is established by its unique combination of atoms and their arrangement. While extensive experimental data on its physical properties are not widely published, its core attributes can be summarized.

| Property | Value | Source |
|-------------------|---|--------|
| IUPAC Name | 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol | [4] |
| CAS Number | 874630-03-2 | [4] |
| Molecular Formula | C ₈ H ₉ F ₃ N ₂ O | [4][5] |
| Molecular Weight | 206.17 g/mol | [5] |
| Appearance | (Predicted) White to off-white solid | N/A |

Synthesis and Purification: A Practical Approach

The most logical and widely applicable method for synthesizing this class of compounds is through a nucleophilic aromatic substitution (S_NAr) reaction. This strategy leverages the electron-deficient nature of the pyridine ring, which is further activated by the potent electron-withdrawing trifluoromethyl group at the 5-position. This activation facilitates the displacement of a suitable leaving group (typically a halide) at the 2-position by the nucleophilic amine of ethanolamine.

Diagram of Proposed Synthetic Workflow



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Caption: Proposed workflow for the synthesis of the title compound via S_nAr.

Experimental Protocol: Laboratory-Scale Synthesis

Disclaimer: This protocol is a representative example based on established chemical principles for similar transformations and should be adapted and optimized under appropriate laboratory conditions.

Materials:

- 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq)
- Ethanolamine (1.2 eq)[\[6\]](#)
- Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)
- N-Methyl-2-pyrrolidone (NMP), anhydrous
- Ethyl acetate (EtOAc)
- Water (H₂O), deionized
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and anhydrous NMP.
- Addition of Reagents: Add ethanolamine (1.2 eq) followed by the base, DIPEA (2.0 eq), to the stirred solution.

- Heating and Monitoring: Purge the flask with an inert gas (Nitrogen or Argon). Heat the reaction mixture to 120 °C and stir for 12-16 hours.^[7] Monitor the reaction's progress periodically by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.^[7]
- Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.^[7]
- Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual NMP and base.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., hexane/ethyl acetate), to afford the pure **2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol**.

Structural Elucidation and Spectroscopic Profile

The definitive confirmation of the chemical structure relies on a combination of modern spectroscopic techniques. Below is a predictive analysis of the expected spectroscopic data for this molecule.

Chemical Structure Diagram

Caption: 2D representation of **2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol**.

Predicted Spectroscopic Data

| Technique | Expected Observations |
|---------------------|--|
| ¹ H NMR | Aromatic Protons: Three distinct signals in the aromatic region (~6.5-8.5 ppm). The proton at C6 would likely be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet. Ethanol Chain: Two triplets (~3.5-4.0 ppm), corresponding to the two CH ₂ groups. NH and OH Protons: Broad singlets, with chemical shifts dependent on solvent and concentration. |
| ¹³ C NMR | Pyridine Carbons: Five signals in the aromatic region (~110-160 ppm). CF ₃ Carbon: A quartet due to C-F coupling. Ethanol Carbons: Two signals in the aliphatic region (~40-70 ppm). |
| ¹⁹ F NMR | A single, sharp singlet corresponding to the three equivalent fluorine atoms of the -CF ₃ group. |
| IR Spectroscopy | O-H Stretch: Broad band around 3300 cm ⁻¹ . N-H Stretch: Moderate band around 3400 cm ⁻¹ . C-H Stretch (Aromatic): ~3100-3000 cm ⁻¹ . C-H Stretch (Aliphatic): ~2950-2850 cm ⁻¹ . C=N, C=C Stretch: ~1600-1450 cm ⁻¹ . C-F Stretch: Strong, sharp bands in the 1350-1100 cm ⁻¹ region. |
| Mass Spec. (EI) | Molecular Ion (M ⁺): A peak at m/z = 206. Fragmentation: Expect loss of fragments such as -CH ₂ OH (m/z = 31), -C ₂ H ₄ OH (m/z = 45), and potentially cleavage of the C-N bond. |

Structure-Property Relationships and Medicinal Chemistry Relevance

The utility of this molecule in drug discovery is derived directly from the interplay of its structural components. The trifluoromethyl group and the pyridine ring are not merely passive scaffolds; they actively dictate the molecule's electronic environment and potential interactions.

Caption: How structural motifs influence the compound's key properties.

The $-\text{CF}_3$ group significantly lowers the pK_a of the pyridine nitrogen, making it less basic. This modification can be crucial for avoiding off-target interactions or improving oral bioavailability. Furthermore, the fluorine atoms can engage in favorable orthogonal multipolar interactions with protein targets, enhancing binding affinity. The aminoethanol tail provides a hydrophilic counterpoint to the lipophilic trifluoromethyl group and offers two reactive sites—the amine and the hydroxyl group—for further chemical modification to build out larger, more complex molecules.

Potential Applications in Drug Discovery

While **2-{{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol** is primarily a synthetic intermediate, the trifluoromethylpyridine core is present in numerous biologically active compounds.

- **Oncology:** Pyridine derivatives are well-established scaffolds for kinase inhibitors and other anticancer agents.^[8] The specific substitution pattern of this molecule could serve as a starting point for developing novel inhibitors targeting various signaling pathways.
- **Inflammatory Diseases:** Compounds containing substituted pyridine rings have been investigated as inhibitors of key inflammatory targets, such as the NLRP3 inflammasome.^[9]
- **Neuroscience:** The ability of the $-\text{CF}_3$ group to enhance blood-brain barrier penetration makes this scaffold attractive for developing CNS-active agents.
- **Agrochemicals:** Trifluoromethylpyridines are a cornerstone of modern agrochemicals, including herbicides and insecticides, due to their high potency and stability.^[2]

Safety and Handling

Safe handling of any chemical intermediate is paramount. Based on safety data for structurally related compounds like 2-amino-5-(trifluoromethyl)pyridine, the following precautions are advised.^{[10][11]}

| Hazard Category | Precautionary Measures |
|-------------------------------------|---|
| Hazard Classification | (Predicted) Causes skin irritation, serious eye irritation, and may cause respiratory irritation. [10] Harmful if swallowed or in contact with skin. [11] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles or face shield, and a lab coat.[10][11] Use a NIOSH/MSHA-approved respirator if ventilation is inadequate. |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[10] Keep away from heat, sparks, and open flames.[12][13] |
| Storage | Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[10][12] |
| First Aid | Eyes: Immediately rinse with plenty of water for at least 15 minutes.[10] Skin: Wash off with soap and plenty of water.[10] Inhalation: Move person to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention for all routes of exposure.[11] |

Conclusion

2-{{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol represents a strategically important molecular scaffold. The convergence of the proven pyridine pharmacophore with the property-enhancing trifluoromethyl group makes it a high-value intermediate for the synthesis of next-generation pharmaceuticals and agrochemicals. Its well-defined structure allows for rational design and modification, offering chemists a versatile tool to explore new chemical space and address complex biological challenges. A thorough understanding of its synthesis, properties, and safe handling is essential for unlocking its full potential in research and development.

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References

- 1. mdpi.com [mdpi.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. echemi.com [echemi.com]
- 5. 2-{{5-(trifluoromethyl)pyridin-2-yl]amino}ethanol CAS#: 874630-03-2 [m.chemicalbook.com]
- 6. nbinno.com [nbino.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 2-(6-{{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α -synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- 13. fishersci.com [fishersci.com]
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